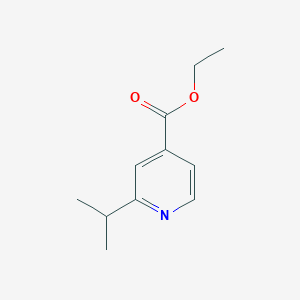
Ethyl 2-isopropylisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-isopropylisonicotinate is an organic compound with the molecular formula C11H15NO2 It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group and an isopropyl group attached to the isonicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-isopropylisonicotinate can be synthesized through the esterification of isonicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating isonicotinic acid with ethanol and a catalytic amount of sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2-isopropylisonicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isonicotinic acid derivatives.
Reduction: Formation of ethyl 2-isopropylisonicotinol.
Substitution: Formation of various substituted isonicotinic acid esters.
科学的研究の応用
Ethyl 2-isopropylisonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ethyl 2-isopropylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 2-isopropylisonicotinate can be compared with other similar compounds, such as:
Ethyl isonicotinate: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl 2-isopropylisonicotinate: Contains a propyl ester group, leading to variations in physical and chemical properties.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 2-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-12-10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
InChIキー |
LVXIZYXARMUGMO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


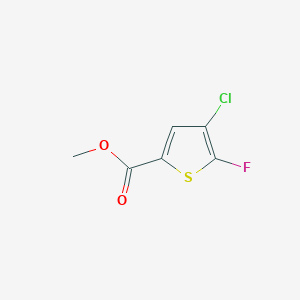

![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
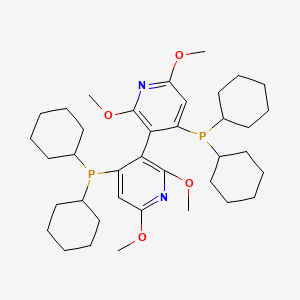

![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)

![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
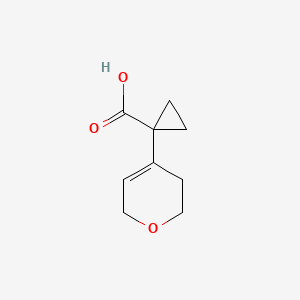
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)

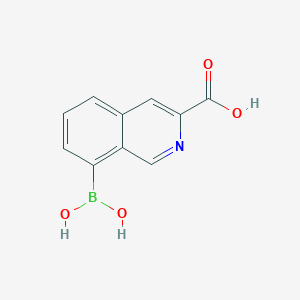
![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)
